Antibacterial Agents: Research demonstrates the potent antibacterial activity of several 7-substituted 5-azaspiro[2.4]heptan-5-yl quinolone derivatives against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. [, , ] For example, compound DU-6859a (7-[(7S)-7-amino-5-azaspiro[2.4]-heptan-5-yl]-8-chloro-1-[(1R,2S)-2- fluorocyclopropyl]quinolone) exhibits potent in vitro and in vivo activity against respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae. []
JAK1 Inhibitors: The 5-azaspiro[2.4]heptane scaffold has also been explored in the development of Janus kinase (JAK) inhibitors, particularly for JAK1. JAK1 plays a critical role in immune signaling, and selective JAK1 inhibitors are sought for treating inflammatory and autoimmune diseases. Research shows that incorporating the 5-azaspiro[2.4]heptan-7-amine moiety into the structure of tofacitinib (a known JAK inhibitor) resulted in a compound with improved JAK1 selectivity. [] Compound (R)-6c ((R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile) showed promising in vitro and in vivo efficacy in animal models of rheumatoid arthritis. []
Compound Description: (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, denoted as (R)-6c, is a potent and selective JAK1 inhibitor. [] It was developed by combining structural elements from tofacitinib (a JAK inhibitor) and a 5-azaspiro[2.4]heptan-7-amine scaffold. [] (R)-6c demonstrated an IC50 value of 8.5 nM against JAK1, exhibiting 48-fold selectivity over JAK2. [] In vivo studies in mice and rats further confirmed the efficacy of (R)-6c in models of rheumatoid arthritis (CIA) and allergic asthma (AIA). []
Relevance: (R)-6c is structurally related to 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride through the shared presence of the 5-azaspiro[2.4]heptane core structure. [] This core structure serves as a scaffold upon which different substituents are attached, resulting in diverse biological activities. While the specific structure of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride is not explicitly mentioned in the paper, the fact that (R)-6c incorporates a 5-azaspiro[2.4]heptan-7-amine moiety implies a close structural relationship.
Compound Description: This series of compounds represents a novel class of antibacterial agents. [] They are characterized by the presence of a 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) substituent at the C-7 position of the quinolone ring system, along with a 2-fluorocyclopropyl group at the N-1 position. [] Structure-activity relationship studies revealed that the stereochemistry of both the fluorocyclopropyl and the azaspiroheptane moieties significantly influenced antibacterial potency. [] Notably, the (1R,2S)-fluorocyclopropyl and (7S)-amino-azaspiro[2.4]heptan-5-yl configurations exhibited superior activity against both Gram-positive and Gram-negative bacteria. []
Relevance: The 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones share the 5-azaspiro[2.4]heptane moiety with 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride. [] This structural similarity suggests a potential common origin or synthetic pathway, and further implies that modifications to this core structure could lead to variations in biological activity, as observed with the antibacterial properties of the quinolone derivatives.
Compound Description: This group of compounds, specifically 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]- 8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (2a and 2b), were designed as potential antibacterial agents against respiratory tract infections. [] These compounds incorporate a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group at the C-7 position of the quinolone scaffold. [] Notably, compound 2a, with an (S)-configuration at the chiral center of the pyrolidine ring within the azaspiroheptane moiety, demonstrated potent in vitro and in vivo activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains. []
Relevance: The 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines are structurally related to 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride through the shared 5-azaspiro[2.4]heptane structural motif. [] The presence of additional substituents, such as the methyl group on the azaspiroheptane ring and the various groups on the quinolone ring, highlights the possibility of modifying this core structure to develop compounds with distinct pharmacological profiles.
Compound Description: This compound is identified as a photodegradation product of sitafloxacin (STFX), a fluoroquinolone antibiotic. [] It arises from the dechlorination of STFX upon exposure to light in aqueous solutions. []
Relevance: This compound is closely related to 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride due to the presence of the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety. [] The structural similarity indicates a shared chemical lineage with 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride, albeit with a distinct substitution pattern.
Compound Description: This compound is a quinolone-carboxylic acid derivative with potent antibacterial activity and enhanced stability. [] It is specifically the (-)-enantiomer with a defined stereochemistry at both the fluorocyclopropyl and azaspiroheptane moieties. [] This compound exhibits excellent light and humidity stability, making it a promising candidate for antibacterial drug development. []
Relevance: This quinolone derivative shares the central 5-azaspiro[2.4]heptane core with 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride. [] The presence of a (7S)-amino group on the azaspiroheptane ring further emphasizes their structural similarity. This highlights how modifications to the core structure, such as the addition of a quinolone moiety, can significantly alter the compound's properties and potential applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.